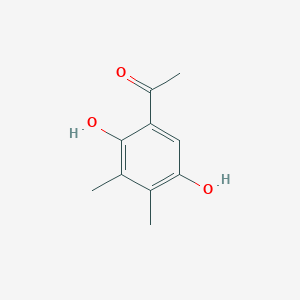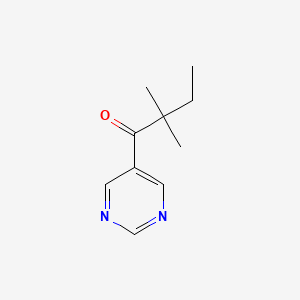
2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one
Descripción general
Descripción
2,2-Dimethyl-1-pyrimidin-5-ylbutan-1-one is an organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a pyrimidine ring substituted with a butanone moiety at the 1-position and two methyl groups at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one can be achieved through various synthetic routes. One common method involves the condensation of 2,2-dimethyl-1,3-diaminopropane with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enamine, which cyclizes to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1-pyrimidin-5-ylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of pyrimidine N-oxides or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms of the compound.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-pyrimidin-5-ylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-diaminopropane: A precursor in the synthesis of 2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one.
Ethyl acetoacetate: Another precursor used in the synthesis.
Pyrimidine N-oxides: Oxidized derivatives of pyrimidines.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and a butanone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one |
InChI |
InChI=1S/C10H14N2O/c1-4-10(2,3)9(13)8-5-11-7-12-6-8/h5-7H,4H2,1-3H3 |
Clave InChI |
WPYCVRKLVPMTGZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C(=O)C1=CN=CN=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]-3H-benzimidazole-5-carbonitrile](/img/structure/B8632717.png)

![3-[(2,6-Dichlorophenyl)methoxy]-2-methylpropane-1,2-diol](/img/structure/B8632731.png)
![6-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}hexanoic acid](/img/structure/B8632736.png)
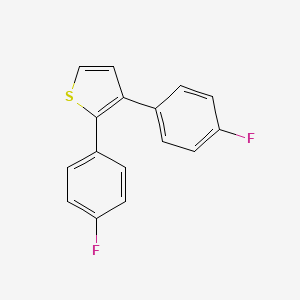
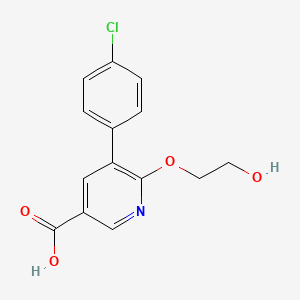
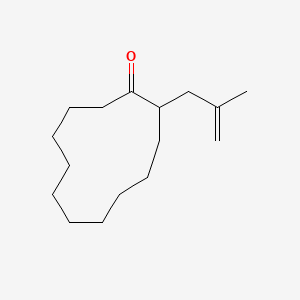


![4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride](/img/structure/B8632795.png)
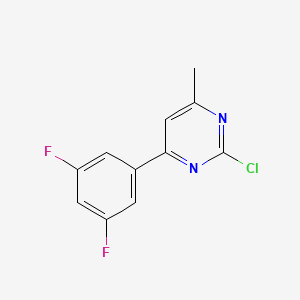
![4-(4-nitrobenzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8632822.png)
![4-Methyl-1-oxaspiro[5.5]undec-3-ene](/img/structure/B8632843.png)
